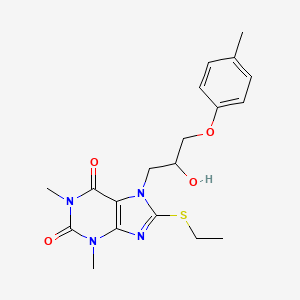
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound of interest in various fields of scientific research due to its complex structure and unique properties. This compound features a purine ring, which is a key component in many biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step chemical reactions starting from commercially available purine derivatives
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve large-scale batch reactions with stringent control over purity and yield. The use of automated reaction monitoring and purification systems ensures the compound is produced efficiently and consistently.
化学反応の分析
Types of Reactions
The compound 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes a variety of chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitutions at specific positions on the purine ring are common.
Common Reagents and Conditions
Reactions involving this compound often utilize:
Strong Bases: Such as sodium hydride or potassium tert-butoxide.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Catalysts: Palladium on carbon or platinum oxide for hydrogenation reactions.
Major Products
The major products from these reactions include oxidized derivatives, reduced analogs, and various substituted purines that can serve as intermediates in further chemical synthesis.
科学的研究の応用
8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has extensive applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies often focus on its interactions with biological macromolecules.
Medicine: Research is being conducted into its potential as a therapeutic agent, especially for targeting specific biochemical pathways.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It often acts by inhibiting or modulating the activity of these proteins, thereby affecting various biochemical pathways.
類似化合物との比較
Compared to other purine derivatives, 8-(ethylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties.
List of Similar Compounds
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-(methylthio)-7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
8-(ethylthio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Each of these compounds shares structural similarities but differs in specific functional groups, leading to variations in their reactivity and applications.
Hope that deep dive into this compound scratches your intellectual itch!
特性
IUPAC Name |
8-ethylsulfanyl-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-5-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13(24)11-27-14-8-6-12(2)7-9-14/h6-9,13,24H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVODXRMVQWCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
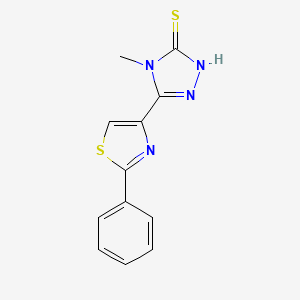
![3-[2-(4-methoxyphenyl)quinolin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2972095.png)
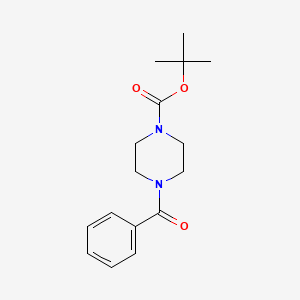
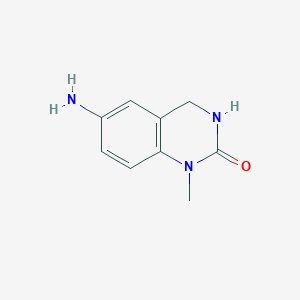
![3-Ethyl-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B2972103.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)
![2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2972108.png)
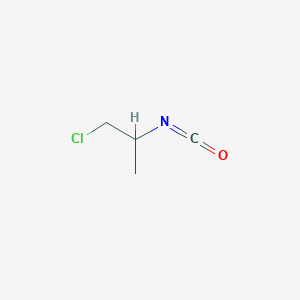
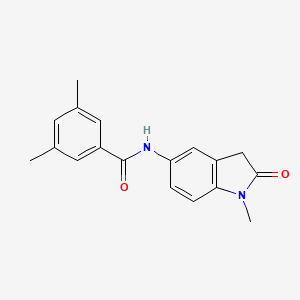
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)
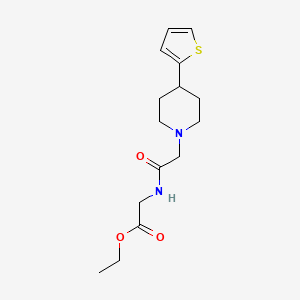
methanone](/img/structure/B2972115.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)
